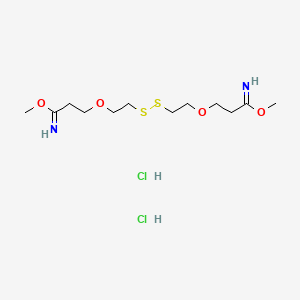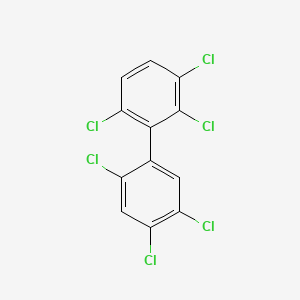
2,2',3,4',5',6-Hexaclorobifenilo
Descripción general
Descripción
2,2',3,4',5',6-Hexachlorobiphenyl (HxCB) is a persistent organic pollutant (POP) that has been identified as a possible human carcinogen. It is a biphenyl molecule with six chlorines attached to the aromatic rings. HxCB has been found in the environment due to its use as a flame retardant and as an industrial chemical. It is highly persistent in the environment and has been found in soil, water, and sediment. It is also known to bioaccumulate in animals, including humans.
Aplicaciones Científicas De Investigación
Estudios de Disrupción Endocrina
“2,2',3,4',5',6-Hexaclorobifenilo” se ha utilizado en estudios que investigan sus posibles efectos de disrupción endocrina. Por ejemplo, se investigó en ratas hembras destetadas, donde se encontró que era un inductor débil de PROD y BROD y un modesto depletor de tiroxina sérica {svg_1}. Este hallazgo sugiere que puede conducir a cambios neuroconductuales y neuroquímicos biológicamente significativos en animales en desarrollo a través de la lactancia materna {svg_2}.
Inducción de Enzimas Hepáticas
Este compuesto se ha utilizado en la investigación para estudiar sus efectos sobre la inducción de enzimas hepáticas. En ratas hembras prepubertales, se encontró que era un inductor débil de PROD y BROD, dos enzimas hepáticas importantes {svg_3}.
Estudios de Toxicología
“this compound” también se utiliza en estudios toxicológicos. Se están investigando sus posibles efectos tóxicos en varios sistemas biológicos, lo que puede ayudar a comprender los riesgos para la salud asociados con la exposición a este compuesto {svg_4}.
Investigación de Contaminación Ambiental
Dada su presencia en ciertas mezclas comerciales y su frecuente detección en biota, este compuesto se estudia a menudo en el contexto de la contaminación ambiental {svg_5}. La investigación en esta área puede ayudar a comprender su distribución, persistencia y efectos en el medio ambiente {svg_6}.
Función del Esperma y Expresión Génica Relacionada con la Apoptosis Testicular
Se ha encontrado que la exposición a “this compound” en el útero afecta la función del esperma y altera la expresión génica relacionada con la apoptosis testicular en la descendencia de ratas. Esto destaca su posible impacto en la salud reproductiva.
Aplicaciones Industriales
Históricamente, “this compound” se utilizó en varias aplicaciones industriales, incluyendo como plastificante en resinas sintéticas y en pintura, tinta y recubrimientos de superficies {svg_7}. Si bien su uso en estas aplicaciones se ha descontinuado, comprender sus propiedades y efectos puede proporcionar información valiosa para el desarrollo de alternativas más seguras {svg_8}.
Mecanismo De Acción
Target of Action
2,2’,3,4’,5’,6-Hexachlorobiphenyl, a type of polychlorinated biphenyl (PCB), primarily targets the CLOCK-ARNTL/BMAL1 heterodimer . This heterodimer is a crucial component of the circadian clock in organisms .
Mode of Action
The compound inhibits the CLOCK-ARNTL/BMAL1 heterodimer , thereby repressing the transcriptional activation of PER1 , a core circadian component . This interaction leads to changes in the regulation of the circadian clock .
Biochemical Pathways
The compound’s action affects the circadian rhythm pathway . By inhibiting the CLOCK-ARNTL/BMAL1 heterodimer, it disrupts the normal functioning of the circadian clock .
Pharmacokinetics
Like other pcbs, it is known to be lipophilic and can bioaccumulate in the environment . These properties suggest that the compound may have a high bioavailability and a long half-life in organisms .
Result of Action
The inhibition of the CLOCK-ARNTL/BMAL1 heterodimer and the subsequent repression of PER1 can lead to disruptions in the circadian rhythm . This can have wide-ranging effects at the molecular and cellular levels, potentially affecting processes such as sleep-wake cycles, hormone secretion, and metabolism .
Safety and Hazards
Análisis Bioquímico
Biochemical Properties
2,2’,3,4’,5’,6-Hexachlorobiphenyl plays a significant role in biochemical reactions, particularly in the activation of phase I and II xenobiotic metabolizing enzyme genes, such as the CYP1A1 gene . This compound mediates biochemical and toxic effects of halogenated aromatic hydrocarbons and is involved in cell-cycle regulation . It interacts with various enzymes and proteins, including cytochrome P450 enzymes, which are crucial for its metabolism and detoxification .
Cellular Effects
2,2’,3,4’,5’,6-Hexachlorobiphenyl has profound effects on various cell types and cellular processes. It influences cell function by activating the expression of multiple xenobiotic metabolizing enzyme genes, which can lead to alterations in cell signaling pathways, gene expression, and cellular metabolism . This compound is also involved in the regulation of cell-cycle processes, which can impact cell proliferation and differentiation .
Molecular Mechanism
At the molecular level, 2,2’,3,4’,5’,6-Hexachlorobiphenyl acts as a ligand-activated transcriptional activator. It binds to the xenobiotic response element (XRE) promoter region of genes it activates, leading to the expression of phase I and II xenobiotic metabolizing enzymes . This compound mediates its effects through both Ah receptor-dependent and independent pathways, influencing various cellular processes, including enzyme inhibition or activation and changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2,2’,3,4’,5’,6-Hexachlorobiphenyl can change over time. This compound is known for its stability and resistance to degradation, which allows it to persist in the environment and biological systems . Long-term exposure to this compound can lead to chronic effects on cellular function, including disruptions in cellular homeostasis and increased risk of toxic effects .
Dosage Effects in Animal Models
The effects of 2,2’,3,4’,5’,6-Hexachlorobiphenyl vary with different dosages in animal models. At lower doses, this compound can induce the expression of detoxifying enzymes, while higher doses can lead to toxic effects, including liver damage and disruptions in endocrine function . Threshold effects have been observed, where certain dosages result in significant adverse effects, highlighting the importance of dosage regulation in studies involving this compound .
Metabolic Pathways
2,2’,3,4’,5’,6-Hexachlorobiphenyl is involved in various metabolic pathways, primarily through its interaction with cytochrome P450 enzymes . These enzymes facilitate the oxidation and detoxification of the compound, leading to the formation of metabolites that can be further processed and excreted . The compound’s metabolism can affect metabolic flux and alter the levels of various metabolites within the cell .
Transport and Distribution
Within cells and tissues, 2,2’,3,4’,5’,6-Hexachlorobiphenyl is transported and distributed through interactions with transporters and binding proteins . This compound can accumulate in lipid-rich tissues due to its hydrophobic nature, leading to its persistence in the body . Its distribution can influence its localization and accumulation in specific tissues, impacting its overall toxicity and biological effects .
Subcellular Localization
The subcellular localization of 2,2’,3,4’,5’,6-Hexachlorobiphenyl can affect its activity and function. This compound is primarily localized in cellular membranes, where it can interact with membrane-bound enzymes and receptors . Its localization is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles within the cell .
Propiedades
IUPAC Name |
1,2,4-trichloro-3-(2,4,5-trichlorophenyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H4Cl6/c13-6-1-2-7(14)12(18)11(6)5-3-9(16)10(17)4-8(5)15/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKHLFUVHHXCNJH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1Cl)C2=CC(=C(C=C2Cl)Cl)Cl)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H4Cl6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1073498 | |
| Record name | 2,2',3,4',5',6-Hexachlorobiphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1073498 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
360.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
38380-04-0 | |
| Record name | PCB 149 | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=38380-04-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,2',3,4',5',6-Hexachlorobiphenyl | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038380040 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,2',3,4',5',6-Hexachlorobiphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1073498 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2',3,4',5',6-Hexachlorobiphenyl | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2,2',3,4',5',6-HEXACHLOROBIPHENYL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5JNS37UVGI | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the key findings regarding the metabolism of 2,2',3,4',5',6-Hexachlorobiphenyl (PCB 149) in mice?
A: Research has shown that PCB 149 is metabolized in mouse liver tissue slices, primarily into hydroxylated metabolites (OH-PCBs). [] The dominant metabolite is 5-OH-PCB 149, followed by 4-OH-PCB 149, with a significantly lower amount of 4,5-OH-PCB 149 observed. Interestingly, this metabolic process is atropselective, meaning there's a preference for producing one specific atropisomer (a type of stereoisomer) of the OH-PCB metabolites. [] Furthermore, pretreating mice with phenobarbital, a drug that induces certain liver enzymes, increases the production of 5-OH-PCBs from PCB 149. []
Q2: How does the metabolism of PCB 149 differ between mice and rats?
A: While both mice and rats metabolize PCB 149, significant differences exist in their metabolic profiles and chiral signatures, particularly after inducing P450 2B enzymes (a family of enzymes involved in drug metabolism). [] These interspecies variations highlight the importance of carefully considering the chosen animal model when studying the developmental neurotoxicity of chiral PCBs like PCB 149. []
Q3: What is the significance of finding PCB 149 methyl sulfone (MeSO2-PCB) atropisomers in rat tissues?
A: The presence of MeSO2-PCB atropisomers, particularly the predominance of para-MeSO2-PCBs over meta-MeSO2-PCBs in rat tissues, especially the lungs, indicates enantioselective formation of these metabolites. [] This selectivity suggests that specific enzymes might be involved in the metabolic pathway of PCB 149 to its MeSO2-PCB forms. []
Q4: How does the ratio of PCB 149 to 2,2′,4,4′,5,5′-Hexachlorobiphenyl (PCB 153) act as an environmental indicator?
A: The ratio of PCB 149 to PCB 153 can potentially serve as both a degradational and analytical indicator. PCB 149 is considered more readily degradable in various biological matrices compared to PCB 153. [] Therefore, a shift in this ratio in environmental samples can offer insights into the level of PCB degradation within that specific environment or along a food chain. [] An unusually high ratio might even signal external contamination of the sample. []
Q5: How does exposure to PCB 149 affect zebrafish at the bioconcentration and gene expression levels?
A: Studies using zebrafish embryos and larvae exposed to PCB 149 revealed stereoselective enrichment, meaning the two enantiomers of PCB 149 accumulate differently in the organism. [] The research also showed that exposure to the (+)-enantiomer of PCB 149 led to significant changes in the expression of specific genes, including those involved in detoxification processes (CYPs genes like cyp2k6, cyp19a1b, and cyp2aa4). [] This finding suggests that the (+)-enantiomer might play a more significant role in PCB 149-induced toxicity compared to the (-)-enantiomer. []
Q6: What analytical techniques are used to study PCB 149 and its metabolites?
A: Researchers utilize advanced analytical techniques like gas chromatography-mass spectrometry (GC-MS) and multidimensional gas chromatography (MDGC) to quantify PCB 149 and its chiral metabolites in various matrices, including biological samples and environmental samples. [] These techniques provide detailed information on the concentration and enantiomeric ratios of these compounds, allowing for a deeper understanding of their fate and potential effects in biological and environmental systems. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




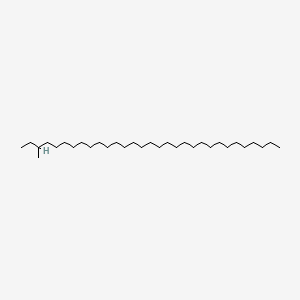
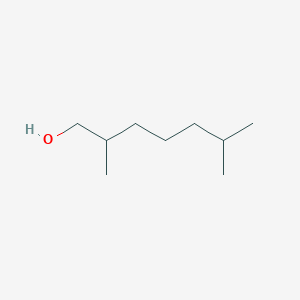
![5-oxido-11H-benzo[c][1,2]benzodiazepin-5-ium-3,8-diamine](/img/structure/B1196363.png)

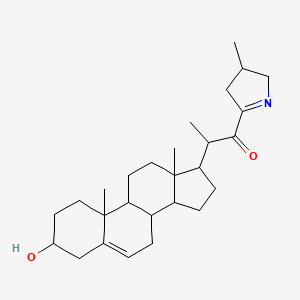



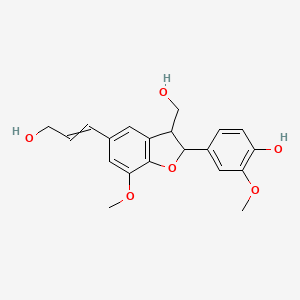
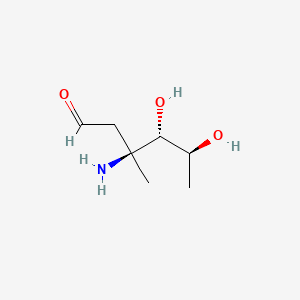
![4-amino-7-[(6R,7R)-2,7-dihydroxy-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-6-yl]pyrrolo[2,3-d]pyrimidine-5-carboxamide](/img/structure/B1196375.png)
